rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine

Description

Significance of Chiral Diamine Motifs in Stereocontrolled Synthesis and Catalysis

Chiral diamines are of paramount importance in stereocontrolled synthesis and catalysis. researchgate.net They are integral components of numerous natural products and pharmaceuticals. In the realm of asymmetric catalysis, they function as highly effective chiral ligands for a wide array of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and aminations. The ability of these diamines to form stable chelate complexes with metal centers allows for the creation of a well-defined chiral environment around the catalytic site, thereby directing the stereochemical outcome of the reaction with high enantioselectivity. The stereoelectronic properties of the diamine ligand, such as the steric bulk of the substituents on the nitrogen atoms and the backbone, can be fine-tuned to optimize reactivity and selectivity for a specific transformation.

The cooperative action of the two amine groups in 1,3-diamine derivatives is often crucial for their catalytic activity. nih.gov For instance, in some organocatalytic reactions, one amine group can form an enamine intermediate while the other, in its protonated form, can act as an acid to interact with the electrophile. nih.govacs.org

Overview of the rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine Stereochemical Configuration

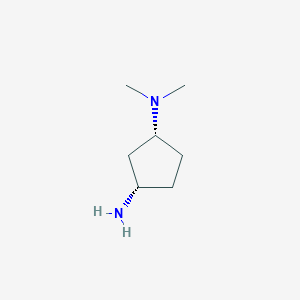

The compound this compound possesses a specific stereochemical arrangement. The designation "(1R,3S)" indicates the absolute configuration at the two stereogenic carbon atoms of the cyclopentane (B165970) ring. In this cis-isomer, both amino groups are on the same face of the ring. The "rac-" prefix signifies that the compound is a racemic mixture, containing equal amounts of the (1R,3S) enantiomer and its non-superimposable mirror image, the (1S,3R) enantiomer.

A key feature of this molecule is the unsymmetrical substitution on the nitrogen atoms. One nitrogen atom is part of a primary amine (-NH2), while the other is a tertiary amine with two methyl groups (-N(CH3)2). This N,N-dimethylation introduces specific steric and electronic properties. The methyl groups increase the steric bulk around one nitrogen atom, which can influence the coordination geometry of the ligand with a metal center and, consequently, the stereochemical outcome of a catalyzed reaction. Electronically, the methyl groups are electron-donating, which increases the basicity and nucleophilicity of the tertiary amine compared to the primary amine.

Below is a table summarizing the key structural features of the title compound.

| Feature | Description |

| Scaffold | Cyclopentane-1,3-diamine |

| Stereochemistry | (1R,3S) and (1S,3R) in a racemic mixture |

| Substitution | N1,N1-dimethylated |

| Functional Groups | One primary amine (-NH2) and one tertiary amine (-N(CH3)2) |

Academic Research Landscape and Future Directions for the Cyclopentane-1,3-Diamine Class

The academic research landscape for cyclopentane-1,3-diamines is an expanding field. A significant breakthrough has been the development of a bio-based synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock. maastrichtuniversity.nl This environmentally friendly route proceeds through several steps, including the Piancatelli rearrangement of furfuryl alcohol and the hydrogenation of an oxime intermediate. maastrichtuniversity.nl The availability of a sustainable route to the parent scaffold is likely to spur further research into its derivatives.

Current research on chiral diamines is focused on the design of new ligands with enhanced catalytic activity and selectivity. nih.gov The development of asymmetrically substituted diamines, such as the title compound, is a promising area. By modulating the steric and electronic properties of the substituents on the nitrogen atoms, researchers can create a library of ligands tailored for specific catalytic applications.

Future directions in this field are expected to focus on several key areas:

Novel Catalytic Applications: The exploration of cyclopentane-1,3-diamine derivatives as ligands in a wider range of asymmetric transformations. This includes their use in challenging reactions such as C-H functionalization.

Computational Studies: The use of computational modeling to understand the mechanism of catalysis and to predict the performance of new ligand designs.

Sustainable Chemistry: The development of more efficient and environmentally benign synthetic routes to substituted cyclopentane-1,3-diamines.

Materials Science: The incorporation of the cyclopentane-1,3-diamine scaffold into polymers and other materials to create new functional materials with chiral properties.

The continued exploration of the cyclopentane-1,3-diamine class of compounds holds significant promise for the advancement of asymmetric catalysis and the synthesis of enantiomerically pure molecules.

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-N,3-N-dimethylcyclopentane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGFHDQYKCAVBW-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675200-58-4 | |

| Record name | rac-(1R,3S)-N1,N1-dimethylcyclopentane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Rac 1r,3s N1,n1 Dimethylcyclopentane 1,3 Diamine and Analogues

Retrosynthetic Analysis of the Cyclopentane-1,3-Diamine Framework

A logical retrosynthetic analysis of the cyclopentane-1,3-diamine (CPDA) framework suggests key precursors such as cyclopentane-1,3-dione (CPDO). rsc.orgrsc.org The dione offers a symmetrical entry point to the cyclopentane (B165970) ring system, with the carbonyl groups serving as handles for the introduction of nitrogen atoms. One viable bio-based route begins with hemicellulosic feedstock, which can be converted to furfuryl alcohol. rsc.orgrsc.org A subsequent Piancatelli rearrangement of furfuryl alcohol yields 4-hydroxycyclopent-2-enone (4-HCP). rsc.orgrsc.org Isomerization of 4-HCP is then required to produce the symmetric CPDO intermediate. rsc.orgrsc.org

The conversion from CPDO to the target diamine can be envisioned through the formation of a diimine precursor, such as cyclopentane-1,3-dioxime (CPDX), followed by hydrogenation. rsc.orgrsc.org This final reduction step is critical for establishing the relative stereochemistry of the two amine groups.

Stereoselective Approaches to (1R,3S)-Configured Cyclopentanediamines

Achieving the specific (1R,3S) configuration, which corresponds to a cis-relationship between the two amino groups, necessitates highly controlled stereoselective reactions. The synthesis must address both the relative stereochemistry (cis vs. trans) and the absolute stereochemistry (R/S at each chiral center).

The construction of a substituted cyclopentane core with defined relative stereochemistry is a significant challenge in organic synthesis. nih.gov Various methods have been developed to address this, often employing cycloaddition reactions or domino sequences. For instance, rhodium-catalyzed reactions of vinyldiazoacetates with allylic alcohols can generate highly functionalized cyclopentanes with excellent diastereoselectivity (>97:3 dr). nih.gov This domino sequence involves five distinct steps, including an oxonium ylide formation, rsc.orgnih.gov-sigmatropic rearrangement, and an intramolecular carbonyl ene reaction, to install four contiguous stereocenters. nih.gov

Another strategy involves the diastereoselective reduction of 2,2-disubstituted prochiral 1,3-cyclodiketones. acs.org Stepwise enzymatic reduction can produce 2,2-disubstituted cyclopentane-1,3-diols with high diastereoselectivity, which can serve as precursors to the corresponding diamines. acs.org Palladium-catalyzed formal [3+2] cycloadditions of vinyl cyclopropanes also provide a route to substituted cyclopentanes, where the diastereoselectivity can be optimized by tuning reaction conditions. nih.gov

Establishing the absolute stereochemistry of the (1R,3S) configuration requires enantioselective methods. This can be achieved by using chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Enantioselective synthesis of key precursors, such as optically active cyclopentenones, provides a foundation for building the chiral diamine. For example, an efficient synthesis of (1S,4R) and (1R,4S)-4-N-acetylaminocyclopentenes has been accomplished starting from enantiopure tricyclic enaminones. nih.gov This process involves the use of a chiral auxiliary ((1'-phenylethyl)amine), which is later removed during a reduction step. nih.gov

Enzymatic methods offer a powerful tool for obtaining enantiomerically enriched compounds. The kinetic resolution of racemic intermediates, such as derivatives of trans-2-azidocyclopentanol, can provide access to enantiopure precursors for cyclopentanediamines. google.com While this specific example pertains to 1,2-diamines, the principle is applicable to the synthesis of chiral 1,3-diamine precursors.

| Method | Key Feature | Stereoselectivity | Reference |

| Rhodium-Catalyzed Domino Reaction | Convergent synthesis of cyclopentanes with four stereocenters. | 99% ee, >97:3 dr | nih.gov |

| Chiral Auxiliary Approach | Use of (1'-phenylethyl)amine to direct stereochemistry. | High optical and chemical yields | nih.gov |

| Enzymatic Resolution | Kinetic resolution of racemic azido-alcohols. | Provides enantiomerically pure intermediates | google.com |

| This table summarizes various enantioselective strategies for preparing chiral cyclopentane intermediates. |

The introduction of the two amine functionalities with the correct stereochemistry is a pivotal step. If the synthesis proceeds through an intermediate like cyclopentane-1,3-dione, the subsequent oximation and reduction sequence is critical. The hydrogenation of cyclopentane-1,3-dioxime over a catalyst like Rh/C typically yields a mixture of cis- and trans-cyclopentane-1,3-diamine. rsc.orgrsc.org The separation of these diastereomers is then necessary to isolate the desired cis-(1R,3S) isomer (as part of the racemic mixture).

Controlling the stereochemical outcome of such reductions is challenging. The choice of catalyst, solvent, and reaction conditions can influence the diastereomeric ratio. Alternatively, stereochemistry can be set earlier in the synthesis. If a reaction proceeds through a mechanism where a bond to an existing chiral center is broken, the stereochemical outcome can be inversion or retention, or in stepwise processes, racemization. lumenlearning.com For diamination, directing groups or substrate-controlled approaches, where the stereochemistry of one center dictates the approach of the incoming second nitrogen functionality, are often employed to achieve the desired diastereoselectivity.

Derivatization and Functionalization Strategies for N1,N1-Dimethyl Substituents

Once the diamine framework is established, the final step is the selective installation of the two methyl groups on one of the nitrogen atoms.

Selective N,N-dimethylation of a primary amine in the presence of another is a common challenge in organic synthesis. Traditional methods often use toxic and non-selective reagents like methyl iodide. acs.orgnih.gov Modern approaches focus on more efficient and selective catalytic systems.

Heterogeneous catalysts, such as carbon-supported Ruthenium (Ru/C) nanoparticles, have proven effective for the N-dimethylation of various primary amines using formaldehyde as the C1 source. acs.orgnih.gov This method is advantageous due to its operational simplicity and the broad compatibility with various functional groups. acs.orgnih.gov The reaction likely proceeds through a two-step N-methylation process. acs.org

Another selective method involves the use of methyl alkyl carbonates in the presence of phosphonium salt catalysts. acs.org This solvent-free reaction provides a safe alternative to traditional methylating agents and can achieve high selectivity for the N,N-dimethyl derivative. acs.org The reaction rate and selectivity can be influenced by the electronic properties of substituents on the amine substrate.

| Catalyst System | Methylating Agent | Key Advantages | Reference |

| Ru/C Nanoparticles | Formaldehyde | High efficiency, broad functional group compatibility, operational simplicity. | acs.orgnih.gov |

| Phosphonium Salts | Methyl Alkyl Carbonates | Solvent-free, uses safe methylating agents, high selectivity for N,N-dimethylation. | acs.org |

| This table outlines modern catalytic methods for the selective N,N-dimethylation of primary amines. |

For a molecule like rac-cis-cyclopentane-1,3-diamine, achieving selective N1,N1-dimethylation would require protecting the second amine group (N3), performing the dimethylation, and then deprotecting. Alternatively, direct methylation could be attempted, followed by a potentially challenging separation of mono-, di-, and non-methylated products, as well as isomers where methylation occurred at both nitrogen atoms.

Introduction of Auxiliary Groups for Further Transformations

The strategic introduction of auxiliary groups is a cornerstone of modern organic synthesis, enabling chemists to control stereochemistry and facilitate subsequent chemical modifications. In the context of diamine synthesis, chiral auxiliaries are temporarily incorporated into the molecular framework to direct the stereochemical outcome of key bond-forming reactions.

One common strategy involves the use of chiral auxiliaries derived from readily available natural products or synthetic precursors. These auxiliaries can be attached to a precursor molecule, and their inherent chirality influences the diastereoselectivity of subsequent reactions, such as alkylations, reductions, or cycloadditions. For instance, chiral oxazolidinones, popularized by David A. Evans, can be employed to direct the stereoselective alkylation of an appropriate substrate, thereby establishing the desired stereocenters. After the desired transformation, the auxiliary group can be cleaved under specific conditions to yield the enantiomerically enriched product.

Another approach involves the use of chiral catalysts in conjunction with prochiral substrates. This method avoids the need for stoichiometric amounts of a chiral auxiliary and is therefore more atom-economical. For example, transition metal complexes with chiral ligands can catalyze the asymmetric hydrogenation of a suitable precursor, such as a cyclic enamine or imine, to afford the desired diamine with high enantioselectivity.

In the synthesis of substituted diamines, protecting groups also play a crucial role as temporary auxiliary groups. Orthogonally protected diamines, where each amino group can be deprotected under a different set of conditions, are valuable synthons for the construction of complex molecules. This strategy allows for the selective functionalization of each nitrogen atom, enabling the synthesis of unsymmetrical diamine derivatives. For example, one amine functionality could be protected with a Boc group, cleavable under acidic conditions, while the other is protected with a Cbz group, which is typically removed by hydrogenolysis. This differential protection scheme provides the synthetic flexibility required for the stepwise introduction of different substituents.

The following table summarizes various auxiliary groups and their applications in the synthesis of chiral diamines, which could be adapted for the synthesis of analogues of rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine.

| Auxiliary Group | Type | Application in Diamine Synthesis | Cleavage Conditions |

| Evans Oxazolidinone | Chiral Auxiliary | Diastereoselective alkylation of N-acylated precursors. | Acidic or basic hydrolysis, or reductive cleavage. |

| (S)- or (R)-1-Phenylethylamine | Chiral Auxiliary | Formation of diastereomeric amides or imines for separation or stereoselective reactions. | Hydrogenolysis. |

| Boc (tert-Butoxycarbonyl) | Protecting Group | Protection of primary or secondary amines. | Acidic conditions (e.g., TFA). |

| Cbz (Carboxybenzyl) | Protecting Group | Protection of primary or secondary amines. | Hydrogenolysis. |

| Chiral Phosphine Ligands (e.g., BINAP) | Ligand for Asymmetric Catalysis | In situ formation of a chiral catalyst for asymmetric hydrogenation or amination reactions. | Not applicable (part of the catalyst). |

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The efficiency and environmental impact of a synthetic route are critical considerations, particularly in the context of pharmaceutical and fine chemical production. The principles of green chemistry provide a framework for evaluating and improving the sustainability of chemical processes.

A key metric for assessing synthetic efficiency is atom economy , which measures the proportion of reactant atoms that are incorporated into the final product. Routes that proceed via addition reactions, for example, tend to have higher atom economy than those involving the use of stoichiometric protecting groups or leaving groups, which generate waste.

Another important aspect is the E-factor (Environmental Factor) , which quantifies the amount of waste generated per unit of product. A lower E-factor indicates a more environmentally benign process. The choice of solvents, reagents, and purification methods significantly influences the E-factor.

Green chemistry principles that are particularly relevant to the synthesis of diamines include:

Prevention of Waste: Designing syntheses to minimize the generation of waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and other materials.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where feasible.

Recent advancements in biotechnology have opened up avenues for the synthesis of diamines from renewable feedstocks, such as amino acids and sugars, through microbial fermentation. nih.govnih.gov These biosynthetic routes often proceed under mild conditions in aqueous media and can offer high selectivity, thereby reducing the need for protecting groups and minimizing waste. nih.govnih.gov For example, cyclopentane-1,3-diamine has been synthesized from hemicellulosic feedstock, demonstrating a green route to a key diamine scaffold.

The following table provides a comparative analysis of different hypothetical synthetic strategies for a diamine, evaluated against key green chemistry metrics.

| Synthetic Strategy | Key Transformation | Advantages | Disadvantages | Green Chemistry Considerations |

| Classical Synthesis | Multi-step synthesis involving protecting groups and stoichiometric reagents. | Well-established chemistry. | Low atom economy, high E-factor, use of hazardous reagents. | Poor adherence to green principles. |

| Asymmetric Catalysis | Catalytic asymmetric hydrogenation of a prochiral precursor. | High enantioselectivity, reduced waste compared to stoichiometric auxiliaries. | Catalyst cost and removal can be challenging. | Improved atom economy and reduced waste. |

| Biocatalysis/Fermentation | Enzymatic conversion of renewable feedstocks. | Use of renewable resources, mild reaction conditions, high selectivity. | Lower product concentrations, complex downstream processing. | Excellent adherence to green principles. |

Strategies for Scalable Synthesis of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. A scalable synthesis must be robust, safe, cost-effective, and environmentally acceptable.

Key considerations for the scalable synthesis of a chiral diamine like this compound include:

Starting Material Availability and Cost: The starting materials must be readily available in large quantities at a reasonable cost.

Process Safety: The reaction conditions, reagents, and intermediates must be assessed for potential hazards, such as exotherms, flammability, and toxicity.

Reaction Robustness and Reproducibility: The synthesis must be tolerant to minor variations in reaction parameters and consistently deliver the product in high yield and purity.

Work-up and Purification: The isolation and purification of the final product should be straightforward and amenable to large-scale equipment, avoiding techniques like chromatography where possible. Crystallization is often the preferred method for purification on a large scale.

Waste Management: The disposal of waste streams must be managed in an environmentally responsible and cost-effective manner.

One potential strategy for the scalable synthesis of N,N-dimethylated diamines involves the direct reductive amination of a suitable diketone precursor with dimethylamine. tandfonline.com This approach is attractive as it is a convergent synthesis and can be performed as a one-pot procedure. tandfonline.com The use of catalytic hydrogenation for the reduction step is preferable to the use of stoichiometric metal hydride reagents on a large scale due to safety, cost, and waste considerations.

Continuous flow chemistry is an emerging technology that offers significant advantages for the scalable synthesis of fine chemicals. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a series of interconnected reactors. The benefits of flow chemistry include:

Enhanced Safety: The small reactor volume minimizes the risk associated with highly reactive intermediates or exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing.

Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes.

Facilitated Automation and Optimization: Flow systems are well-suited for automation and rapid process optimization.

A continuous process for the synthesis of N,N-dimethyl-1,3-propanediamine has been reported, highlighting the potential of this technology for the production of related diamines. cetjournal.it

The following table outlines key parameters to consider when developing a scalable synthesis for a target diamine.

| Parameter | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Purification | Chromatography, distillation | Crystallization, extraction, distillation |

| Reagents | Stoichiometric reagents common | Catalytic reagents preferred |

| Solvents | Wide variety used | Limited to safe, recyclable, and low-cost options |

| Process Control | Manual | Automated |

| Safety Focus | Personal protective equipment | Inherent process safety design |

Stereochemical Investigations and Chiral Resolution Techniques

Principles and Methodologies for Enantiomer Separation of rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diaminenih.gov

The separation of enantiomers from the racemic mixture of (1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is a critical step to access the individual stereoisomers for further applications. Several well-established principles and methodologies can be employed for this purpose.

Diastereomeric Salt Formation and Crystallization-Based Resolutionnih.gov

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This technique relies on the reaction of the racemic diamine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

The selection of an appropriate chiral resolving agent and a suitable solvent system is crucial for the successful separation of the diastereomers. Common chiral acids used for the resolution of amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The efficiency of the resolution is dependent on several factors, including the difference in solubility between the two diastereomeric salts, the rate of crystallization, and the temperature at which crystallization occurs.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Acid Type |

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Tartaric Acid | Dicarboxylic Acid |

| (R)-(-)-Mandelic Acid | α-Hydroxy Acid |

| (S)-(+)-Mandelic Acid | α-Hydroxy Acid |

| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid |

| (1R)-(-)-10-Camphorsulfonic Acid | Sulfonic Acid |

Once one of the diastereomeric salts is isolated in a pure form through crystallization, the corresponding enantiomer of the diamine can be recovered by treatment with a base to neutralize the chiral acid.

Chromatographic Chiral Resolution Techniques (e.g., HPLC, SFC)

Chromatographic methods offer a powerful alternative for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly effective techniques. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation.

The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the resolution of various classes of chiral compounds, including amines. The mobile phase composition, flow rate, and temperature are important parameters that need to be optimized to achieve baseline separation of the enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for chiral separations. SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar organic modifier. The low viscosity and high diffusivity of supercritical fluids can lead to higher efficiency and faster separations compared to HPLC.

Dynamic Kinetic Resolution and Asymmetric Transformation Approaches

Dynamic Kinetic Resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single desired enantiomer. This is a significant advantage over classical resolution methods, which have a maximum theoretical yield of 50% for the desired enantiomer. DKR combines a kinetic resolution process with an in-situ racemization of the starting material.

For a DKR of rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine to be successful, two key components are required: a catalyst or reagent that selectively reacts with one enantiomer (the kinetic resolution step) and a method to rapidly interconvert the enantiomers of the starting material under the reaction conditions (the racemization step).

Asymmetric transformation is a related concept where a racemic mixture is converted into a single, optically active product through a process that involves the selective transformation of one enantiomer, coupled with the epimerization or racemization of the undesired enantiomer back to the starting racemic mixture, which can then re-enter the transformation cycle.

Advanced Spectroscopic Characterization for Configuration and Conformation Analysis

Once the enantiomers of (1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine have been separated, it is essential to determine their absolute configuration and to understand their conformational preferences in solution. Advanced spectroscopic techniques are invaluable for this purpose.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be unambiguously assigned.

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized ultraviolet-visible light. ECD is particularly useful for molecules containing chromophores. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophore and its surrounding chiral environment, which can be used to deduce the absolute configuration.

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure and conformation of molecules in solution. For a molecule like (1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine, the cyclopentane (B165970) ring can adopt various non-planar conformations, such as the envelope and twist forms. The relative orientation of the two amine substituents (axial vs. equatorial) will be dictated by the preferred conformation of the ring.

One-dimensional NMR (¹H and ¹³C) can provide initial information about the symmetry and connectivity of the molecule. However, for a detailed conformational analysis, multi-dimensional NMR techniques are often necessary.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that provides information about the spatial proximity of protons. The observation of NOE cross-peaks between specific protons can help to determine their relative orientation and, consequently, the preferred conformation of the molecule.

Coupling Constant Analysis: The magnitude of the coupling constants (J-values) between protons, particularly the vicinal (³JHH) coupling constants, is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, it is possible to gain insight into the torsional angles within the cyclopentane ring and thus its conformation.

Table 2: NMR Parameters for Conformational Analysis

| NMR Technique | Information Obtained | Application to (1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine |

| ¹H NMR | Chemical shifts, coupling constants | Provides information on the electronic environment and connectivity of protons. |

| ¹³C NMR | Chemical shifts | Indicates the number of non-equivalent carbon atoms. |

| NOESY | Through-space proton-proton correlations | Helps to determine the relative orientation of the methyl and amine groups and protons on the cyclopentane ring. |

| Coupling Constant Analysis | Dihedral angles between protons | Elucidates the puckering of the cyclopentane ring and the axial/equatorial orientation of substituents. |

By combining these advanced spectroscopic techniques with computational modeling, a comprehensive understanding of the stereochemistry and conformational behavior of the enantiomers of (1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine can be achieved.

X-ray Crystallographic Studies of Resolved Enantiomers and Their Derivatives

In a study on this cyclohexane (B81311) analogue, single-crystal X-ray analysis revealed that the compound crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The cyclohexane ring was found to adopt a chair conformation with the amino groups situated in equatorial positions. researchgate.net Such detailed structural determination is vital for understanding the molecule's spatial arrangement and intermolecular interactions, like the observed N–H···N hydrogen bonds that connect adjacent molecules in the crystal lattice. researchgate.net It is through the formation of derivatives, often with chiral resolving agents like tartaric acid, that suitable crystals for X-ray diffraction are typically obtained, allowing for the definitive assignment of stereocenters. researchgate.net

| Parameter | Analogous Compound: (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Key Conformation | Chair form with equatorial amino groups |

| Intermolecular Forces | Weak N–H···N hydrogen bonds |

Table 1: Crystallographic data for an analogous chiral cyclic diamine, illustrating the type of information obtained from X-ray studies. researchgate.net

Stability of Stereoisomers and Racemization Pathways under Reaction Conditions

The stereochemical stability of (1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is essential for its applications, particularly where enantiomeric purity is required. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, compromises its effectiveness.

The saturated cyclopentane ring of the target molecule imparts significant configurational stability. Unlike compounds with acidic protons adjacent to carbonyl groups that can racemize via keto-enol tautomerization, this saturated diamine lacks a low-energy pathway for epimerization at its stereogenic centers under normal conditions. rsc.org The carbon-nitrogen bonds are stable, and the protons on the chiral carbons are not sufficiently acidic to be abstracted by common bases, which would be a prerequisite for racemization via a planar carbanion intermediate.

However, it is important to consider that certain reaction conditions can induce racemization in chiral cyclic compounds. For example, studies on other cyclopentane derivatives have noted partial racemization occurring during specific steps of a reaction sequence. nih.gov Furthermore, the development of specific catalysts, such as iridium complexes, for the intentional racemization of chiral amines highlights that such transformations are possible under targeted catalytic conditions. In the absence of such specific catalysts or harsh conditions (e.g., very high temperatures or extreme pH), the stereoisomers of N1,N1-Dimethylcyclopentane-1,3-diamine are expected to be configurationally stable. This contrasts with some parent diamines, like trans-cyclopentane-1,2-diamine, which have been noted for their relative instability. researchgate.net

| Condition | Effect on Stereochemical Stability | Potential for Racemization |

| Standard Organic Reactions | High stability. The saturated cyclopentane ring is robust. | Very low. No facile mechanistic pathway is available. |

| Elevated Temperatures | May lead to degradation, but racemization is unlikely without a catalyst. | Low. |

| Extreme pH | Potential for side reactions, but direct epimerization is improbable. | Very low. |

| Specific Catalysts | Certain transition metal catalysts can be designed to induce racemization. | Possible, but only under specific, targeted conditions. |

Table 2: Summary of factors influencing the stereochemical stability of (1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine.

Computational and Theoretical Chemistry of Rac 1r,3s N1,n1 Dimethylcyclopentane 1,3 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure and conformational preferences of molecules like rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine. montclair.eduresearchgate.net Conformational analysis via DFT is essential to identify the most stable three-dimensional arrangements of the molecule. chemrxiv.org

DFT calculations also provide a detailed picture of the molecule's electronic properties. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, a key function of the nitrogen lone pairs in the diamine. The LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing chemical stability. Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution and highlight the electron-rich nitrogen atoms as sites for electrophilic attack or coordination to metal centers. researchgate.net

Below is a representative data table illustrating the type of results obtained from DFT conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N1-C1-C3-N2, degrees) | Dipole Moment (Debye) |

|---|---|---|---|

| Envelope (C1 up) | 0.00 | 45.2 | 1.85 |

| Twist (C1, C2 up) | 1.25 | -30.5 | 2.10 |

| Envelope (C3 up) | 0.45 | -48.1 | 1.92 |

| Planar (Transition State) | 5.80 | 0.0 | 1.50 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. biorxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals the conformational landscape and the influence of the environment. nih.govfrontiersin.orgmdpi.com

For this compound, MD simulations can map the transitions between different envelope and twist conformations of the cyclopentane (B165970) ring, revealing the energy barriers and timescales of these changes. mdpi.com This provides a more complete understanding than static calculations alone, showing which conformations are most populated under specific conditions and how quickly the molecule can change its shape.

A crucial aspect explored by MD is the effect of solvents on the diamine's conformation and behavior. nih.gov In a polar solvent like water, the solvent molecules will form hydrogen bonds with the amine groups, stabilizing certain conformations over others. mdpi.com MD simulations can explicitly model these interactions, showing the structure of the solvent shell around the solute. Radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify the probability of finding a solvent molecule at a certain distance from the nitrogen atoms, providing detailed insight into the solvation structure. In non-polar solvents, intramolecular interactions become more dominant in dictating the preferred conformation.

The parameters for a typical MD simulation are summarized in the following interactive table.

| Simulation Parameter | Value/Setting | Description |

|---|---|---|

| Force Field | CHARMM36 / AMBER | A set of parameters to describe the potential energy of the system. |

| Solvent Model | TIP3P (for water) | An explicit model for solvent molecules. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant. |

| Temperature | 298 K (25 °C) | The simulated temperature of the system. |

| Simulation Time | 100 ns | The total duration of the simulation. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

Mechanistic Studies of Reactions Involving the Diamine via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions where this compound might act as a reactant, catalyst, or ligand. mdpi.com These studies provide a molecular-level understanding of how reactions proceed.

By using methods like DFT, chemists can map the entire potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. Locating the precise geometry of a transition state allows for a detailed understanding of the bond-breaking and bond-forming processes. The calculated activation energy can then be used to estimate the reaction rate, providing a direct link between computational theory and experimental kinetics.

When the diamine is used as a chiral ligand in asymmetric catalysis, computational modeling is essential for predicting and explaining the stereochemical outcome of the reaction. u-tokyo.ac.jp Different reaction pathways leading to different stereoisomers (e.g., R and S enantiomers) will have distinct transition states. By calculating the energies of these competing transition states, it is possible to predict which stereoisomer will be formed preferentially. The pathway with the lower activation energy will be faster and thus dominate, leading to the major product. This analysis allows researchers to rationalize the observed stereoselectivity based on specific steric or electronic interactions in the transition state, guiding the design of more effective catalysts. u-tokyo.ac.jp

Quantitative Structure-Activity Relationships (QSAR) in Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. u-tokyo.ac.jp In the context of catalyst design, if this compound is used as a scaffold for a library of chiral ligands, QSAR can be a powerful tool. rsc.org

The process involves creating a set of related ligands by systematically modifying the diamine structure. For each ligand, a series of molecular descriptors are calculated using computational chemistry. These descriptors can be steric (e.g., molecular volume), electronic (e.g., atomic charges, dipole moment), or topological. The catalytic performance (e.g., enantiomeric excess, turnover frequency) is measured experimentally for each ligand. QSAR models are then built to find a mathematical equation that links the descriptors to the observed activity. A successful QSAR model can predict the performance of new, unsynthesized ligands, thereby accelerating the discovery of optimal catalysts by focusing experimental efforts on the most promising candidates. u-tokyo.ac.jp

Ligand-Metal/Substrate Interaction Analysis through Quantum Chemical Methods

When this compound functions as a ligand in a metal complex, quantum chemical methods are used to analyze the nature of the interactions between the ligand, the metal center, and the substrate. mdpi.comnih.govnih.gov DFT is commonly employed to optimize the geometry of the metal complex and to probe the electronic structure of the coordinated system. researchgate.net

Analysis of the optimized structure reveals important details about bond lengths and angles within the coordination sphere. nih.gov Beyond geometry, methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer between the diamine's nitrogen atoms and the metal, characterizing the nature and strength of the coordinate bonds.

Furthermore, Energy Decomposition Analysis (EDA) can be performed to dissect the total interaction energy into physically meaningful components. These typically include:

Electrostatic interaction: The classical Coulombic attraction between the ligand and the metal.

Pauli repulsion: The strong, short-range repulsion that arises from the interaction of filled orbitals.

Orbital interaction: The stabilizing energy gained from the mixing of ligand and metal orbitals, which represents the covalent character of the bond.

This detailed analysis provides a deep understanding of why the ligand binds to a particular metal and how it influences the metal's reactivity towards a substrate, which is fundamental for rational catalyst design.

Compound Index

Applications in Asymmetric Catalysis and Coordination Chemistry

rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

In the realm of metal-catalyzed reactions, the diamine serves as a chiral ligand, influencing the stereochemical outcome of the transformation by creating a chiral environment around the metal center.

Chiral diamine ligands are frequently employed in the asymmetric hydrogenation of prochiral olefins and ketones. Ruthenium and rhodium complexes bearing chiral diamine ligands have demonstrated high efficiency and enantioselectivity in these reactions. Although specific data for this compound in this context is limited, the general mechanism involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen. The steric and electronic properties of the diamine ligand play a critical role in differentiating between the two faces of the prochiral substrate, leading to the preferential formation of one enantiomer.

A representative data table for a similar chiral diamine ligand in asymmetric hydrogenation is shown below for illustrative purposes.

| Substrate | Catalyst (Analogous System) | Enantiomeric Excess (ee) |

| Acetophenone | [RuCl2(chiral diamine)(diphosphine)] | >95% |

| Methyl acetoacetate | [Rh(COD)(chiral diamine)]BF4 | 98% |

Note: This data is for an analogous chiral diamine system and is intended to illustrate the potential application and performance.

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral diamine-metal complexes have been utilized as catalysts in a variety of these reactions, including Michael additions, aldol (B89426) reactions, and allylic alkylations. The diamine ligand helps to control the facial selectivity of the nucleophilic attack on the electrophile, thereby determining the stereochemistry of the newly formed stereocenter. While detailed research findings for this compound in this area are not extensively documented, the principles of asymmetric induction through chiral ligand-metal complexes are well-established.

The stereochemical outcome of a metal-catalyzed asymmetric reaction is profoundly influenced by the geometry of the chiral ligand and its mode of coordination to the metal center. For a diamine like this compound, the rigid cyclopentane (B165970) framework restricts conformational flexibility, leading to a more defined chiral pocket around the metal. The cis relationship of the amino groups in the (1R,3S) configuration dictates a specific bite angle upon coordination, which in turn influences the orientation of the substrate in the catalytic cycle. This precise spatial arrangement is key to achieving high levels of stereoselectivity.

This compound as an Organocatalyst

In the absence of a metal, chiral amines can act as organocatalysts, activating substrates through the formation of transient, reactive intermediates.

The primary amine functionality of this compound can react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamine intermediates. This "enamine catalysis" pathway allows for the enantioselective α-functionalization of carbonyls. The chiral environment provided by the diamine directs the approach of the electrophile to one face of the enamine, resulting in a stereoselective bond formation.

Conversely, the secondary amine (after initial reaction) can catalyze reactions of α,β-unsaturated aldehydes and ketones through the formation of a transient iminium ion. This "iminium catalysis" lowers the LUMO of the unsaturated system, activating it towards nucleophilic attack. The chiral diamine shields one face of the iminium ion, leading to a highly enantioselective conjugate addition. While specific mechanistic studies on this compound are not widely available, these activation modes are fundamental to the field of aminocatalysis and are the basis for its utility as an organocatalyst. nih.gov

An article focusing on the specific applications of "this compound" as outlined cannot be generated at this time. A thorough search of publicly available scientific literature and chemical databases did not yield specific research findings, data tables, or detailed discussions pertaining to this exact compound's role in the requested areas of catalysis.

The search did not uncover studies detailing its scope and limitations in asymmetric organocatalysis, specific structure-activity relationships related to its cyclopentane core and N-methyl group, or methods for its recycling and immobilization. While general principles of diamine catalysis, structure-activity relationships in similar scaffolds (like cyclohexane-1,2-diamines), and catalyst immobilization techniques are well-documented, applying this general knowledge to the specific, un-researched compound this compound would be speculative and would not meet the required standards of scientific accuracy and detailed, source-based evidence.

Further research would be necessary to establish the catalytic profile of this particular compound before a comprehensive article as requested could be written.

Mechanistic Investigations of Chemical Transformations Mediated by Rac 1r,3s N1,n1 Dimethylcyclopentane 1,3 Diamine

Kinetic Studies for Reaction Rate Determination and Rate-Limiting Steps

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. For a reaction catalyzed by a complex of rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine, these studies would involve systematically varying the concentrations of the reactants, the catalyst, and any other species that might influence the reaction rate. The goal is to determine the reaction order with respect to each component, which provides insight into the composition of the transition state of the rate-limiting step.

Hypothetical Data Table for Kinetic Analysis:

| Experiment | [Substrate] (M) | [Reagent] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 4.8 x 10⁻⁵ |

This table represents hypothetical data to illustrate how reaction orders would be determined. For instance, doubling the substrate concentration while keeping others constant (Exp. 1 vs. 2) leads to a doubling of the rate, suggesting a first-order dependence on the substrate.

Further investigations, such as kinetic isotope effect (KIE) studies, could pinpoint bond-breaking events in the rate-determining step.

Spectroscopic Identification and Characterization of Reaction Intermediates

Spectroscopic techniques are crucial for identifying and characterizing transient species that form during a catalytic reaction. mdpi.comsciencescholar.usresearchgate.net For transformations involving this compound, a combination of methods would likely be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and other relevant nuclei NMR could be used to monitor the reaction progress and identify intermediates. In situ NMR experiments, where the reaction is run directly in the NMR tube, are particularly powerful for observing short-lived species.

Infrared (IR) Spectroscopy: IR spectroscopy can track changes in functional groups throughout the reaction, providing evidence for the formation and consumption of intermediates.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect the mass of catalytic intermediates, helping to confirm their proposed structures. mdpi.com

The data gathered from these techniques would be essential for constructing a plausible reaction pathway.

Detailed Elucidation of Catalytic Cycles and Turnover Frequencies

The culmination of kinetic and spectroscopic data allows for the proposal of a detailed catalytic cycle. This cycle illustrates the step-by-step transformation of reactants into products, mediated by the catalyst, which is regenerated at the end of each cycle. For a catalyst system based on this compound, the cycle would depict the coordination of the diamine to a metal center, substrate binding, the key bond-forming or bond-breaking steps, and product release.

Turnover Frequency (TOF) , a measure of catalyst efficiency, would be a key metric determined in these studies. It is defined as the number of moles of substrate converted per mole of catalyst per unit time. High TOF values indicate a more active catalyst.

Example of Turnover Frequency Calculation:

| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | TOF (h⁻¹) |

| 1.0 | 2 | 95 | 47.5 |

| 0.5 | 4 | 98 | 49.0 |

| 0.1 | 10 | 90 | 90.0 |

This hypothetical data shows that at lower catalyst loading, the calculated TOF can be higher, indicating greater efficiency under those conditions.

Stereochemical Models for Explaining Asymmetric Induction and Chiral Recognition

Since this compound is a chiral molecule (as a racemic mixture of enantiomers), its primary application in catalysis would likely be in asymmetric synthesis, where it could induce the preferential formation of one enantiomer of the product over the other. nih.govwikipedia.orgmsu.edu

Even though the starting material is racemic, dynamic kinetic resolution could potentially lead to an enantioenriched product. researchgate.net To explain the observed stereoselectivity, stereochemical models would be proposed. These models are three-dimensional representations of the transition state of the stereodetermining step, showing how the chiral ligand directs the approach of the reactants.

These models are often developed with the aid of computational chemistry (e.g., Density Functional Theory - DFT calculations) to determine the lowest energy transition state that leads to the major enantiomer. The model would account for steric and electronic interactions between the chiral ligand, the metal center (if any), and the substrates. The cyclopentane (B165970) backbone of the diamine would create a specific chiral environment, and the orientation of the N,N-dimethylamino and the secondary amine groups would be critical in dictating the facial selectivity of the reaction. nih.gov

Future Directions and Emerging Research Avenues for Cyclopentane 1,3 Diamines

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Atom Economy

A primary focus of future research is the development of greener and more efficient methods for synthesizing cyclopentane-1,3-diamines. Traditional synthetic routes are often multi-step processes that may rely on petrochemical feedstocks and generate significant waste. The drive towards sustainability is pushing for methodologies with improved atom economy and the use of renewable resources. wikipedia.orgwordpress.comprimescholars.com

A significant breakthrough in this area is the establishment of a bio-based synthesis route for cyclopentane-1,3-diamine (CPDA) derived from hemicellulosic feedstock. rsc.orgmaastrichtuniversity.nlresearchgate.net This novel approach represents a major step towards reducing the environmental footprint of diamine production. The process involves several key transformations, as detailed below:

Piancatelli rearrangement of furfuryl alcohol to produce 4-hydroxycyclopent-2-enone (4-HCP). rsc.orgresearchgate.net

Isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO). rsc.orgresearchgate.net

Conversion of CPDO into cyclopentane-1,3-dioxime (CPDX). rsc.orgresearchgate.net

Hydrogenation of CPDX to yield the final cyclopentane-1,3-diamine product. rsc.orgresearchgate.net

This bio-based route not only enhances sustainability but also opens up new possibilities for creating novel polymeric materials from renewable sources.

Atom economy, a core principle of green chemistry, is a measure of the efficiency of a chemical process in converting reactants into the final product. rsc.orgjocpr.com Future synthetic strategies will aim to maximize the incorporation of all materials used in the process into the desired diamine product, thereby minimizing waste. wordpress.com This involves designing reactions such as additions and rearrangements, which have inherently high atom economy, and avoiding substitution and elimination reactions that generate stoichiometric byproducts. rsc.org

Table 1: Comparison of Synthetic Approaches for Cyclopentane-1,3-Diamine

| Feature | Traditional Synthetic Routes | Emerging Bio-Based Route |

|---|---|---|

| Starting Material | Petrochemical-based | Hemicellulosic feedstock (renewable) |

| Sustainability | Lower | Higher |

| Key Intermediates | Varies | 4-hydroxycyclopent-2-enone, Cyclopentane-1,3-dione |

| Potential for Waste | Higher | Lower (improved atom economy) |

| Primary Reference | General Organic Chemistry | Green Chemistry (RSC Publishing) rsc.org |

Exploration of Unconventional Catalytic Applications beyond Current Paradigms

While chiral diamines are well-established as ligands in asymmetric catalysis, future research will explore their application in unconventional catalytic roles. The unique structural and electronic properties of the cyclopentane-1,3-diamine scaffold make it a promising candidate for developing novel organocatalysts.

Recent studies have demonstrated the potential of 1,3-diamine derivatives as effective catalysts in asymmetric Mannich reactions of ketones. nii.ac.jp In these systems, the primary and tertiary amine groups can act cooperatively to facilitate the reaction with high enantioselectivity. nii.ac.jp This opens the door for designing specific cyclopentane-1,3-diamine derivatives, like rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine, to catalyze a broader range of chemical transformations. The fixed spatial relationship between the two amine groups on the cyclopentane (B165970) ring could be exploited to achieve high levels of stereocontrol in reactions that are currently challenging.

Future investigations will likely focus on:

Designing and synthesizing libraries of cyclopentane-1,3-diamine derivatives with diverse substitution patterns.

Screening these derivatives as catalysts in a wide array of organic reactions, including aldol (B89426) reactions, Michael additions, and cycloadditions.

Investigating the catalytic mechanisms to understand how the structure of the diamine influences its activity and selectivity. nii.ac.jp

Integration into Advanced Materials Science and Polymer Chemistry

The rigid cyclopentane backbone and the presence of two reactive amine functionalities make cyclopentane-1,3-diamines highly valuable monomers for the synthesis of advanced polymers and materials. Research is moving towards integrating these diamines into materials with tailored properties for specific applications.

One promising area is the development of novel polyurethanes. Diastereomerically pure cis- and trans-isomers of cyclopentane-1,3-diamine have been successfully used to create bifunctional diol monomers, which were then applied in polyurethane synthesis. rsc.orgmaastrichtuniversity.nlresearchgate.net The incorporation of the rigid diamine unit into the polymer backbone can significantly influence the material's thermal and mechanical properties.

Furthermore, diamines are essential building blocks for high-performance polyimides, which are used in applications requiring high thermal stability and mechanical strength, such as in the aerospace and electronics industries. mdpi.com By strategically selecting specific diamine monomers like cyclopentane-1,3-diamine derivatives, researchers can modulate the chain packing density and free volume of the resulting polyimide membranes, thereby tuning their properties for applications like gas separation. mdpi.com

Future research in this domain will likely involve:

Synthesizing a range of polymers (polyurethanes, polyamides, polyimides) incorporating different cyclopentane-1,3-diamine isomers and derivatives.

Characterizing the structure-property relationships of these new materials.

Exploring applications in areas such as high-performance coatings, membranes for separation processes, and biomedical devices.

High-Throughput Experimentation and Automation in Catalyst Discovery and Optimization

The discovery of new catalysts and the optimization of reaction conditions can be a time-consuming and resource-intensive process. enamine.de High-throughput experimentation (HTE) and automation are emerging as powerful tools to accelerate this process. These technologies allow for the rapid screening of large libraries of potential catalysts and reaction parameters in a miniaturized and parallel fashion. enamine.dempg.de

In the context of cyclopentane-1,3-diamines, HTE can be employed to:

Rapidly screen a diverse library of substituted cyclopentane-1,3-diamine derivatives for catalytic activity in various chemical reactions.

Efficiently optimize reaction conditions (e.g., solvent, temperature, co-catalyst, base) for a given diamine-catalyzed transformation. enamine.de

Specialized platforms, such as those utilizing catalyst-coated glass beads (ChemBeads), enable the precise and automated dispensing of sub-milligram quantities of catalysts, making the screening process highly material-efficient. sigmaaldrich.com The results of these high-throughput screens can be accurately evaluated using analytical techniques like LC/MS. enamine.de This approach significantly accelerates the identification of lead catalyst candidates for further development. youtube.com

Table 2: High-Throughput Screening Techniques for Catalyst Discovery

| Technique | Principle | Application in Diamine Catalyst Screening |

|---|---|---|

| Infrared Thermography | Detects heat changes from exothermic reactions to measure reaction rates. | Rapidly identifies active cyclopentane-1,3-diamine catalysts. |

| Scanning Mass Spectrometry | Analyzes product mixtures to determine reaction selectivity. | Screens for diamine catalysts that produce the desired product with high selectivity. |

| UV/Vis Spectroscopy | Monitors reactions in parallel by measuring the absorbance of reactants or products. | Tracks the progress of multiple diamine-catalyzed reactions simultaneously. |

| Chromatography (LC/MS) | Separates and identifies components of a reaction mixture. | Provides detailed information on conversion and byproduct formation for each screened catalyst. |

Data sourced from general knowledge on high-throughput screening techniques in catalysis. mpg.de

Predictive Design of Next-Generation Cyclopentane-1,3-Diamine Catalysts through Integrated Computational and Experimental Approaches

The rational design of catalysts with desired properties remains a significant challenge. Integrating computational modeling with experimental work offers a powerful strategy to accelerate the discovery of next-generation catalysts. researchgate.netnortheastern.edu Predictive modeling can guide experimental efforts by identifying promising catalyst candidates before they are synthesized in the lab. acs.orgresearchgate.net

For cyclopentane-1,3-diamine catalysts, computational approaches can be used to:

Understand Structure-Activity Relationships: Using methods like Density Functional Theory (DFT), researchers can model the reaction pathways and transition states for diamine-catalyzed reactions. ethz.ch This provides molecular-level insights into how the catalyst's structure influences its performance.

Virtual Screening: Large virtual libraries of cyclopentane-1,3-diamine derivatives can be created and screened computationally to predict their catalytic activity and selectivity. This allows researchers to prioritize the most promising candidates for synthesis and experimental testing.

Machine Learning Models: By training machine learning algorithms on existing experimental or computational data, predictive models can be developed. rsc.org These models can quickly predict the performance of new, untested catalyst structures, significantly speeding up the design cycle. researchgate.netacs.orgresearchgate.net

This integrated approach, combining the predictive power of computational chemistry with the validation of real-world experiments, will be crucial for the efficient development of highly active and selective catalysts based on the cyclopentane-1,3-diamine scaffold. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine with high stereochemical fidelity?

- Methodological Answer : The compound can be synthesized via chiral cyclopentane precursors derived from camphoric acid or related bicyclic frameworks. For example, diastereoselective alkylation of cyclopentene intermediates followed by reductive amination with dimethylamine can yield the target structure. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization, as demonstrated in analogous syntheses of N-heterocyclic carbene precursors . Chiral resolution techniques, such as chiral column chromatography or diastereomeric salt formation, may further enhance enantiomeric purity.

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - HSQC and NOESY experiments, can resolve stereochemical assignments by correlating coupling constants and spatial proximity of protons. X-ray crystallography remains the gold standard for absolute configuration determination, as seen in structurally similar cyclopentane-diamine derivatives . Computational validation via density functional theory (DFT) simulations of NMR chemical shifts can resolve ambiguities in spectral interpretation .

Q. How can researchers address solubility challenges when working with rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine in aqueous reaction systems?

- Methodological Answer : Co-solvents such as methanol or acetonitrile can improve solubility in water. Alternatively, derivatization with hydrophilic groups (e.g., hydroxyl or carboxylate moieties) may enhance aqueous compatibility, as demonstrated in cyclopentane-carboxylic acid analogs . pH adjustments (e.g., using HCl or NaOH) can also modulate solubility by protonating/deprotonating the amine groups .

Advanced Research Questions

Q. What computational approaches are optimal for predicting the catalytic activity of rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine as a ligand in transition-metal complexes?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model ligand-metal interactions, including bond dissociation energies and electronic effects. Reaction path searches using software like GRRM or IRC analysis can identify transition states and intermediates in catalytic cycles. Machine learning algorithms, integrated with platforms like COMSOL Multiphysics, enable predictive modeling of reaction outcomes under varying conditions . Experimental validation via kinetic studies (e.g., Eyring plots) is critical to confirm computational predictions .

Q. How can researchers resolve contradictions between experimental and computational data in characterizing the reactivity of rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects, entropy). Systematic factorial design experiments (e.g., varying temperature, pressure, or solvent) can isolate variables influencing reactivity. Cross-referencing with high-level ab initio methods (e.g., CCSD(T)) improves accuracy. For example, discrepancies in NMR chemical shifts may require recalibration of solvent parameters in DFT simulations .

Q. What safety protocols are essential for handling rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine in oxygen-sensitive reactions?

- Methodological Answer : Conduct reactions under inert atmospheres (N₂ or Ar) using Schlenk-line techniques. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Ventilation systems must prevent vapor accumulation, as amines can form explosive peroxides upon prolonged storage. Emergency protocols for spills (e.g., adsorption with silica gel) and first-aid measures (e.g., eye irrigation with saline) are outlined in OSHA-compliant safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.